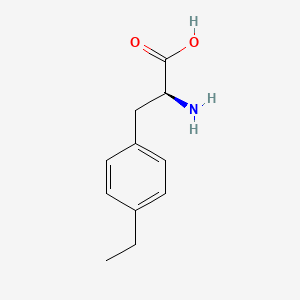

(S)-2-amino-3-(4-ethylphenyl)propanoic acid

Description

BenchChem offers high-quality (S)-2-amino-3-(4-ethylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(4-ethylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-ethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic Acid

This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological research. The synthesis strategy presented herein leverages the well-established Evans chiral auxiliary methodology to ensure high stereochemical control and yield. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(S)-2-amino-3-(4-ethylphenyl)propanoic acid, also known as p-ethyl-L-phenylalanine, is a synthetic amino acid analog. Its structural similarity to natural amino acids, combined with the presence of the 4-ethylphenyl moiety, makes it a valuable building block for the design and synthesis of novel peptides, peptidomimetics, and other biologically active molecules. The precise stereochemical control in its synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.

This guide will detail a robust and reproducible synthetic route, beginning with readily available starting materials and employing a chiral auxiliary to direct the stereoselective formation of the desired (S)-enantiomer. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The chosen synthetic pathway employs an Evans oxazolidinone chiral auxiliary to control the stereochemistry of an alkylation reaction. This method is renowned for its high diastereoselectivity and the reliable cleavage of the auxiliary to yield the desired enantiomerically pure amino acid.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of the target amino acid.

Experimental Protocols

Part 1: Synthesis of 4-Ethylbenzyl Bromide

The synthesis of the key alkylating agent, 4-ethylbenzyl bromide, is achieved through the bromination of 4-ethylbenzyl alcohol.

Reaction Scheme:

4-Ethylbenzyl alcohol + PBr₃ → 4-Ethylbenzyl bromide

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethylbenzyl alcohol | 136.19 | 10.0 g | 0.0734 |

| Phosphorus tribromide (PBr₃) | 270.69 | 7.3 g (2.7 mL) | 0.0270 |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethylbenzyl alcohol (10.0 g, 0.0734 mol) in 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (7.3 g, 0.0270 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-ethylbenzyl bromide.

-

Purification: Purify the crude product by vacuum distillation to yield pure 4-ethylbenzyl bromide as a colorless oil.

Part 2: Asymmetric Synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid

This part details the core asymmetric synthesis using the Evans chiral auxiliary.

Reaction Scheme:

(S)-4-benzyl-2-oxazolidinone + Propionyl chloride → N-Propionyl-(S)-4-benzyl-2-oxazolidinone

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-4-benzyl-2-oxazolidinone | 177.19 | 10.0 g | 0.0564 |

| Propionyl chloride | 92.52 | 5.4 g (4.9 mL) | 0.0583 |

| Triethylamine (Et₃N) | 101.19 | 6.2 g (8.5 mL) | 0.0613 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 150 mL | - |

| 1 M HCl solution | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (10.0 g, 0.0564 mol) in 150 mL of anhydrous dichloromethane. Cool the solution to 0 °C.

-

Addition of Reagents: Add triethylamine (6.2 g, 0.0613 mol) followed by the dropwise addition of propionyl chloride (5.4 g, 0.0583 mol).

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction with 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-(S)-4-benzyl-2-oxazolidinone as a white solid.

Reaction Scheme:

N-Propionyl-(S)-4-benzyl-2-oxazolidinone + 4-Ethylbenzyl bromide → Alkylated Oxazolidinone

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 233.27 | 10.0 g | 0.0429 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 47.2 mL (1.0 M in THF) | 0.0472 |

| 4-Ethylbenzyl bromide | 185.07 | 8.7 g | 0.0470 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 200 mL | - |

| Saturated NH₄Cl solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Enolate Formation: In a 500 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (10.0 g, 0.0429 mol) in 200 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add NaHMDS (47.2 mL of a 1.0 M solution in THF, 0.0472 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Alkylation: In a separate flask, dissolve 4-ethylbenzyl bromide (8.7 g, 0.0470 mol) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 4 hours.

-

Work-up: Quench the reaction by adding 100 mL of saturated NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the alkylated oxazolidinone.

Reaction Scheme:

Alkylated Oxazolidinone + LiOH·H₂O → (S)-2-amino-3-(4-ethylphenyl)propanoic acid + (S)-4-benzyl-2-oxazolidinone

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Alkylated Oxazolidinone | 351.44 | 10.0 g | 0.0284 |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 2.4 g | 0.0572 |

| Hydrogen peroxide (H₂O₂) | 34.01 | 9.7 mL (30% aq. soln.) | ~0.085 |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium sulfite (Na₂SO₃) | 126.04 | 10 g | - |

| 1 M HCl solution | - | As needed | - |

| Diethyl ether | 74.12 | 100 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the alkylated oxazolidinone (10.0 g, 0.0284 mol) in a mixture of 100 mL of THF and 50 mL of water. Cool the solution to 0 °C.

-

Cleavage: Slowly add hydrogen peroxide (9.7 mL of a 30% aqueous solution) followed by a solution of lithium hydroxide monohydrate (2.4 g, 0.0572 mol) in 20 mL of water.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Work-up: Quench the excess peroxide by the slow addition of a solution of sodium sulfite (10 g) in 50 mL of water. Concentrate the mixture under reduced pressure to remove the THF.

-

Auxiliary Recovery: Extract the aqueous solution with diethyl ether (3 x 50 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover (S)-4-benzyl-2-oxazolidinone.

-

Product Isolation: Acidify the aqueous layer to pH 6 with 1 M HCl. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain (S)-2-amino-3-(4-ethylphenyl)propanoic acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Data Summary

Expected Yields and Purity:

| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) |

| 1. Bromination | 4-Ethylbenzyl bromide | 85-95 | >98% |

| 2.1 Acylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 90-98 | >99% |

| 2.2 Alkylation | Alkylated Oxazolidinone | 80-90 | >95% (diastereomeric excess) |

| 2.3 Cleavage | (S)-2-amino-3-(4-ethylphenyl)propanoic acid | 85-95 | >99% (enantiomeric excess) |

Physicochemical Properties of (S)-2-amino-3-(4-ethylphenyl)propanoic acid:

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~240-245 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases |

| Optical Rotation | [α]²⁰D ≈ +20 to +25 (c=1, H₂O) |

Mechanistic Insights

The high diastereoselectivity of the alkylation step is the cornerstone of this synthetic strategy. The bulky benzyl group on the Evans chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (4-ethylbenzyl bromide) to approach from the less hindered face. This steric hindrance directs the formation of one diastereomer in high excess.

Caption: Simplified representation of the diastereoselective alkylation step.

The cleavage of the auxiliary with lithium hydroperoxide (formed in situ from LiOH and H₂O₂) proceeds via nucleophilic attack at the acyl carbonyl group, leading to the formation of the desired carboxylic acid and the recovery of the intact chiral auxiliary.[1][2]

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of enantiomerically pure (S)-2-amino-3-(4-ethylphenyl)propanoic acid. The use of an Evans chiral auxiliary ensures high stereocontrol, which is a critical aspect for the synthesis of biologically active molecules. The step-by-step procedures, along with the provided data and mechanistic insights, should enable researchers and drug development professionals to successfully synthesize this valuable non-proteinogenic amino acid for their specific applications.

References

-

General procedure for bromination of benzyl alcohols. Current synthesis bromine benzyls compound mainly contains following several method: 1, be Material synthesis benzylalcohol with benzene, and then be raw material with benzylalcohol, directly carry out bromo.[3]

- Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1482–1487.[1]

-

Asymmetric alkylation of the Ni(II) complex of glycine. An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol involves the asymmetric alkylation of the Ni(II) complex of glycine to form an intermediate, which then decomposes to form a series of valuable chiral amino acids in high yields and with excellent diastereoselectivity.[4]

-

Synthesis of 4-ethylbenzoic acid derivatives. A procedure has been developed for preparation of derivatives of 4-ethylbenzoic and 4-ethycyclohexanecarboxylic acids via liquid-phase catalytic oxidation and hydrogenation.[5][6]

-

General procedure for the synthesis of Evans' oxazolidinones. An interesting new approach was developed for the synthesis of Evans' chiral auxiliaries with excellent yields.[7]

-

Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases. Phenylalanine dehydrogenases (PDHs) play an important role in pharmaceutical and fine chemical industries due to their ability to produce primary amines via asymmetrically reductive amination.[8][9]

-

Cleavage of Evans chiral auxiliaries. The chiral auxiliary can be selectively removed using LiOOH, LiOBn or LiSBn, but not LiOH, which instead favours endocyclic cleavage with opening of the oxazolidinone ring.[2][10]

-

Synthesis of benzyl bromide by bromination or substitution. Various methods for the synthesis of benzyl bromides.[11]

-

Physicochemical properties of propionic acid derivatives. A series of Schiff bases (1-17) and esters (18-24) of propionic acid was synthesized in appreciable yield and characterized by physicochemical as well as spectral means.[12][13]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. The computed energy profile of the OH--mediated hydrolysis supports Evans' proposal that the initial nucleophilic addition step determines the regioselectivity.[2]

-

Synthesis of (S)-2-amino-3-(4-(2-azidoethoxy)phenyl)propanoic acid. Product details for a related compound.[14]

-

Chiral auxiliary synthesis. The oxazolidinone chiral auxiliary reagents can be synthesized using amino acids, amino alcohols or other compounds.[]

-

(2RS)-2-(4-Ethylphenyl)propanoic Acid. Analyte data for the racemic mixture.[16]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. connectsci.au [connectsci.au]

- 3. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 4. Asymmetric synthesis of chiral heterocyclic amino acids via the alkylation of the Ni(II) complex of glycine and alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. precisepeg.com [precisepeg.com]

- 16. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

4-ethyl-L-phenylalanine CAS number and molecular weight

An In-Depth Technical Guide to 4-ethyl-L-phenylalanine for Researchers and Drug Development Professionals

Abstract

4-ethyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural properties, which differentiate it from its natural counterpart, L-phenylalanine, make it a valuable tool for modifying the pharmacokinetic and pharmacodynamic profiles of peptides and other bioactive molecules. This guide provides a comprehensive overview of 4-ethyl-L-phenylalanine, including its fundamental physicochemical properties, synthesis, and characterization, as well as its diverse applications in research and therapeutic development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-ethyl-L-phenylalanine is essential for its effective application in research and development. These properties influence its reactivity, solubility, and incorporation into larger molecules.

| Property | Value | Source |

| CAS Number | 60065-95-4 | |

| Molecular Formula | C11H15NO2 | |

| Molecular Weight | 193.25 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C |

Synthesis and Characterization

The synthesis of 4-ethyl-L-phenylalanine is typically achieved through multi-step organic synthesis routes. One common approach involves the alkylation of a protected L-phenylalanine derivative. The purity and identity of the final product are critical for its successful use in subsequent applications and are typically confirmed using a suite of analytical techniques.

General Synthetic Approach

A generalized synthetic workflow for 4-ethyl-L-phenylalanine is depicted below. This process often starts with a commercially available, suitably protected L-phenylalanine precursor.

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-amino-3-(4-ethylphenyl)propanoic acid

Introduction: The Need for Rigorous Analytical Scrutiny

(S)-2-amino-3-(4-ethylphenyl)propanoic acid, also known as 4-ethyl-L-phenylalanine, is a non-canonical amino acid of increasing interest in peptide and medicinal chemistry. Its structural similarity to L-phenylalanine, combined with the introduction of an ethyl group on the phenyl ring, allows for the subtle modulation of steric and electronic properties in synthetic peptides. This modification can enhance metabolic stability, alter binding affinities, or serve as a unique probe for structure-activity relationship (SAR) studies.

Given its role as a specialized building block, unambiguous confirmation of its structure and stereochemical integrity is paramount. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide provides a robust, in-depth analysis based on first principles and data from closely related structural analogs. We will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, explain the rationale behind these predictions, and provide validated protocols for acquiring high-quality data. This document serves as a foundational reference for researchers in drug discovery and chemical synthesis, ensuring the confident identification and quality control of this important compound.

Molecular Structure and Spectroscopic Correlation

To facilitate a clear discussion of the NMR data, the atoms in (S)-2-amino-3-(4-ethylphenyl)propanoic acid are systematically numbered. This numbering scheme will be used consistently for all spectral assignments.

Caption: Numbering scheme for (S)-2-amino-3-(4-ethylphenyl)propanoic acid.

Proton (¹H) NMR Analysis: A Predictive Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Based on the structure, we can predict a distinct set of signals corresponding to the ethyl group, the aromatic ring, and the amino acid backbone.

Recommended Experimental Protocol: ¹H NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids as it allows for the exchange of the acidic amine (NH₂) and carboxylic acid (OH) protons, simplifying the spectrum.

-

Internal Standard: Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP for D₂O, setting its signal to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time: > 2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

Predicted Spectral Features and Interpretation

The spectrum can be logically divided into four key regions. Data from L-phenylalanine[1][2] and 2-(4-ethylphenyl)propanoic acid[3] are used as primary references for these predictions.

-

Aromatic Region (~7.1-7.3 ppm): The 1,4-disubstituted (para) phenyl ring is expected to produce a characteristic AA'BB' system, which often appears as two apparent doublets. The two protons ortho to the alkyl side chain (H-5, H-8) will be magnetically distinct from the two protons ortho to the ethyl group (H-6).

-

Alpha-Proton (~4.0 ppm): The single proton on the chiral center (H-2) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic beta-protons (H-3).

-

Beta-Protons (~3.1-3.3 ppm): The two protons adjacent to the aromatic ring (H-3) are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, each as a doublet of doublets, coupling to each other (geminal coupling) and to the alpha-proton (vicinal coupling).

-

Ethyl Group (~1.2 and ~2.6 ppm): This group will give rise to two signals: a quartet for the methylene protons (H-9) coupled to the three methyl protons, and a triplet for the methyl protons (H-10) coupled to the two methylene protons.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| H-10 (-CH₃) | ~1.20 | Triplet (t) | J ≈ 7.6 | Coupled to two H-9 protons. Upfield aliphatic region. |

| H-9 (-CH₂) | ~2.63 | Quartet (q) | J ≈ 7.6 | Coupled to three H-10 protons. Deshielded by the aromatic ring. |

| H-3 (β-CH₂) | ~3.15, ~3.30 | 2 x dd | Jgem ≈ 14, Jvic ≈ 8, 5 | Diastereotopic protons coupled to each other and H-2. Based on L-Phe data[1]. |

| H-2 (α-CH) | ~3.99 | dd | J ≈ 8, 5 | Coupled to the two diastereotopic H-3 protons. Based on L-Phe data[1]. |

| H-5, H-8 | ~7.25 | "Doublet" (d) | J ≈ 8.0 | AA'BB' system. Protons ortho to the amino acid side chain. |

| H-6 | ~7.18 | "Doublet" (d) | J ≈ 8.0 | AA'BB' system. Protons ortho to the ethyl group. |

Carbon (¹³C) NMR Analysis: Confirming the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment.

Recommended Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are beneficial due to the low natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Predicted Spectral Features and Interpretation

We predict 9 distinct signals, as the symmetry of the phenyl ring makes C-5/C-8 and C-6 equivalent. Chemical shifts are predicted based on L-phenylalanine data[4] with adjustments for the ethyl substituent.

-

Carbonyl Carbon (~174 ppm): The carboxylic acid carbon (C-1) is the most deshielded, appearing far downfield.

-

Aromatic Carbons (~128-144 ppm): Four signals are expected for the six aromatic carbons. The two quaternary carbons (C-4 and C-7) will have distinct shifts, with C-7 (bearing the ethyl group) being further downfield due to the alkyl substituent effect. The protonated carbons will appear in the typical aromatic region.

-

Aliphatic Carbons (~15-55 ppm): Four signals are expected: the alpha-carbon (C-2), the beta-carbon (C-3), and the two carbons of the ethyl group (C-9, C-10).

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-10 (-CH₃) | ~15.5 | Standard upfield aliphatic methyl carbon. |

| C-9 (-CH₂) | ~28.3 | Aliphatic methylene carbon, slightly deshielded by the ring. |

| C-3 (β-CH₂) | ~37.0 | Aliphatic carbon adjacent to the aromatic ring. Based on L-Phe data[4]. |

| C-2 (α-CH) | ~55.0 | Alpha-carbon attached to the electronegative nitrogen atom. |

| C-6 | ~128.8 | Protonated aromatic carbon ortho to the ethyl group. |

| C-5, C-8 | ~129.8 | Protonated aromatic carbons ortho to the amino acid side chain. |

| C-4 | ~134.0 | Quaternary aromatic carbon attached to the side chain. |

| C-7 | ~143.5 | Quaternary aromatic carbon attached to the ethyl group. |

| C-1 (-COOH) | ~174.5 | Carbonyl carbon, highly deshielded. Based on L-Phe data[4]. |

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is essential for confirming the elemental composition and identifying the molecule's fragmentation pattern, which serves as a structural fingerprint.

Recommended Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). Add 0.1% formic acid to promote protonation for positive ion mode.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI mode is preferred for amino acids to generate the protonated molecular ion, [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): Perform fragmentation analysis (MS/MS) on the isolated [M+H]⁺ ion using a collision energy ramp (e.g., 10-40 eV) to observe key fragments.

-

Predicted Mass and Fragmentation

The molecular formula is C₁₁H₁₅NO₂.

-

Average Molecular Weight: 193.24 g/mol

-

Monoisotopic Mass: 193.1103 Da

In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 194.1176 . High-resolution measurement confirming this mass to within 5 ppm provides strong evidence for the elemental composition.

The fragmentation pattern is predicted based on the known behavior of phenylalanine derivatives[5].

Caption: Integrated workflow for structural verification.

Conclusion

This guide establishes a comprehensive spectroscopic profile for (S)-2-amino-3-(4-ethylphenyl)propanoic acid based on established chemical principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra provide a detailed roadmap for assignment, highlighting the characteristic signals of the ethyl-substituted phenyl ring and the chiral amino acid core. The high-resolution mass spectrometry data, particularly the accurate mass of the [M+H]⁺ ion and its key fragment at m/z 148.11, serve as definitive confirmation of the molecular formula and core structure. By following the detailed protocols and interpretive logic presented herein, researchers can confidently verify the identity and purity of this valuable synthetic building block, ensuring the integrity of their downstream applications in drug development and peptide science.

References

- Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 52(4), 423-427.

-

PubChem. Phenylalanine, ethyl ester, TMS - Compound Summary (CID 599824). National Center for Biotechnology Information. Available at: [Link]

-

De la Mora-Rey, T., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development, 22(10), 1463-1469. Available at: [Link]

-

PubChem. 2-(4-Ethylphenyl)propionic acid - Compound Summary (CID 527816). National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Phenylalanine (HMDB0000159). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Phenylalanine (HMDB0000159). Available at: [Link]

-

Perera, S. A., & D'Souza, F. W. (2000). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). Molecules, 5(2), 126-132. Available at: [Link]

-

MassBank of North America. L-Phenylalanine; LC-ESI-QTOF; MS2 Spectrum (Accession: MSBNK-BGC_Munich-RP000401). Available at: [Link]

Sources

safety and handling of (S)-2-amino-3-(4-ethylphenyl)propanoic acid

An In-depth Technical Guide to the Safe Handling of (S)-2-amino-3-(4-ethylphenyl)propanoic acid

Introduction

(S)-2-amino-3-(4-ethylphenyl)propanoic acid is a non-canonical amino acid, a class of molecules seeing increasing use in cutting-edge drug discovery and protein engineering.[1][2] As researchers and drug development professionals incorporate such novel building blocks into their workflows, a thorough understanding of their specific handling and safety requirements is paramount. This guide provides a comprehensive, technically-grounded framework for the safe management of (S)-2-amino-3-(4-ethylphenyl)propanoic acid in a laboratory setting. The protocols and recommendations herein are synthesized from data on structurally similar compounds and established best practices for handling fine chemical powders of unknown or presumed toxicity.

Compound Identification and Physicochemical Properties

While specific data for the (S)-enantiomer is not widely published, information can be derived from its racemic mixture and closely related analogues. It is a derivative of the natural amino acid phenylalanine, with an ethyl group substitution on the phenyl ring.

| Property | Data | Source |

| Chemical Name | 2-(4-ethylphenyl)propanoic acid | [3] |

| Molecular Formula | C₁₁H₁₄O₂ (for the analogue without the amino group) | [4] |

| Molecular Weight | 178.23 g/mol (for the analogue without the amino group) | [4] |

| Appearance | Likely a colorless to off-white solid/powder | [4] |

| Storage | Store in a dry, sealed place; Refrigerator recommended | [5][6] |

| Solubility | Likely soluble in organic solvents like Chloroform and Methanol | [4] |

Hazard Identification and Risk Assessment

No specific Safety Data Sheet (SDS) is currently available for (S)-2-amino-3-(4-ethylphenyl)propanoic acid. Therefore, a presumptive risk assessment must be conducted based on the known hazards of structurally similar molecules. The constitutional isomer, 3-amino-3-(4-ethylphenyl)propanoic acid, and the analogue without the amino group, (2RS)-2-(4-ethylphenyl)propanoic acid (an impurity of Ibuprofen), provide the closest available hazard profiles.[4][5] Both are classified as harmful and irritants.

Based on these analogues, the following hazards should be assumed:

| Hazard Class & Category | GHS Hazard Statement | Basis for Presumption |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on analogues CAS 117391-52-3 and CAS 3585-52-2.[4][5] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Based on analogues CAS 117391-52-3 and CAS 3585-52-2.[4][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Based on analogues CAS 117391-52-3 and CAS 3585-52-2.[4][5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Based on analogues CAS 117391-52-3 and CAS 3585-52-2.[4][5] |

Causality of Hazards: The propanoic acid moiety can contribute to irritant effects, a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[7][8] As a fine powder, the compound can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

-

Fume Hood/Biosafety Cabinet: All handling of the lyophilized powder, including weighing and initial reconstitution, must be performed in a certified chemical fume hood or similar ventilated enclosure.[10] This is the primary barrier to prevent the inhalation of aerosolized particles.[9]

-

Designated Work Area: Confine all work with this compound to a specific, clearly marked area of the lab to prevent cross-contamination.[10]

Personal Protective Equipment (PPE)

Appropriate PPE creates a direct barrier between the researcher and the chemical.[11] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a full-face shield are required to protect against accidental splashes or airborne particles causing serious eye irritation.[10][12]

-

Protective Clothing: A full-length laboratory coat must be worn to protect the skin.[13]

-

Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended when handling the pure solid. Gloves must be inspected before use and changed immediately if contamination is suspected.[10][12]

-

Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator may be required for large-scale work or spill cleanup.[9][14]

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Handling the Solid Compound

The primary risk when handling the solid is the generation of airborne dust.[9]

Methodology:

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface.

-

Tare Vessel: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

-

Aliquot Compound: Using a chemically resistant spatula, carefully transfer the desired amount of (S)-2-amino-3-(4-ethylphenyl)propanoic acid from the stock container to the weighing vessel. Perform this action slowly and close to the work surface to minimize dust generation.

-

Seal Containers: Immediately and securely close the primary stock container.

-

Reconstitution: If preparing a solution, add the solvent to the weighing vessel (or a new vessel containing the aliquot) inside the fume hood. Ensure the compound is fully dissolved before removing the container from the hood.

-

Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general lab cleaner. Dispose of contaminated wipes as chemical waste.[15]

Storage

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[16]

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16][17] Refrigeration is often recommended for long-term stability of amino acid derivatives.[16]

-

Inventory: Maintain an accurate chemical inventory to track usage and quantity.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[16][18]

-

Spills: For small spills, carefully absorb the material with an inert absorbent material. For powders, gently cover with a damp paper towel to avoid raising dust, then sweep up. Place all contaminated materials into a sealed container for chemical waste disposal. Ventilate the area and decontaminate the spill site.

Waste Disposal

All waste containing (S)-2-amino-3-(4-ethylphenyl)propanoic acid must be treated as hazardous chemical waste.

-

Solid Waste: Collect unused solid compound and any grossly contaminated materials (e.g., spill cleanup debris) in a designated, sealed, and clearly labeled hazardous waste container.[13]

-

Liquid Waste: Aqueous and organic waste streams should be collected in separate, appropriately labeled hazardous waste containers.[13]

-

Sharps and Glassware: Contaminated disposable items like pipette tips and vials should be placed in a sharps container designated for chemical waste. Reusable glassware must be decontaminated before washing.

-

Disposal Protocol: Never dispose of this chemical down the drain or in regular trash.[13] All waste must be disposed of following institutional and local environmental regulations for chemical waste.[18]

Conclusion

While (S)-2-amino-3-(4-ethylphenyl)propanoic acid represents a valuable tool for scientific advancement, its status as a novel chemical with limited safety data necessitates a cautious and rigorous approach to its handling. By extrapolating from close structural analogues, it should be treated as a compound that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. The implementation of robust engineering controls, consistent use of appropriate PPE, and strict adherence to the handling and disposal protocols outlined in this guide are essential for ensuring the safety of laboratory personnel and the integrity of the research environment.

References

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]

-

Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. [Link]

-

Al-Saryi, M., & Schelhaas, M. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. [Link]

-

Biovera. Laboratory Safety Guidelines for Peptide Handling. [Link]

-

ACS Material. PPE and Safety for Chemical Handling. [Link]

-

Amino Labs. Practice Safe Science. [Link]

-

Glib, P., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. National Institutes of Health. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

GenScript. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]

-

National Safety Compliance. Powder Coating Safety and Regulations. [Link]

-

Simon, M., et al. (2022). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. [Link]

-

Glib, P., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. National Institutes of Health. [Link]

-

Divalente. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

Sources

- 1. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 4. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]

- 5. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]

- 6. α,4-二甲基苯乙酸 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. int-enviroguard.com [int-enviroguard.com]

- 10. peptide24.store [peptide24.store]

- 11. PPE and Safety for Chemical Handling [acsmaterial.com]

- 12. falseguridad.com [falseguridad.com]

- 13. biovera.com.au [biovera.com.au]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. amino.bio [amino.bio]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. geneseo.edu [geneseo.edu]

Methodological & Application

Application Note: Site-Specific Incorporation of 4-Ethylphenylalanine into Recombinant Proteins Using Amber Stop Codon Suppression

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery.[1][2][3] This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins.[4] One of the most robust methods for achieving this is through the suppression of the amber stop codon (UAG).[5] This is accomplished using an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][7] This orthogonal system functions independently of the host cell's translational machinery, ensuring that the ncAA is specifically incorporated only in response to the UAG codon.[7]

4-Ethylphenylalanine (4-EtPhe) is a valuable ncAA that serves as a structural analog of phenylalanine. Its ethyl group provides a subtle modification that can be used to probe and modulate protein structure and function, particularly in studying protein-protein interactions and enzyme mechanisms. This document provides a detailed protocol for the site-specific incorporation of 4-EtPhe into a target protein expressed in E. coli using a pEVOL-based plasmid system.[8]

Principle of the Technology

Amber stop codon suppression relies on the co-expression of three key components:

-

Target Gene with an in-frame Amber Codon (TAG): The gene of interest is mutated to replace the codon at the desired incorporation site with a TAG stop codon.

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges the ncAA (4-EtPhe) onto its cognate tRNA.[6] This synthetase does not recognize any of the 20 canonical amino acids.

-

Orthogonal Suppressor tRNA: An engineered tRNA with an anticodon (CUA) that recognizes the UAG codon.[9] This tRNA is not recognized by any of the host cell's endogenous synthetases.

When these components are present and the ncAA is supplied in the culture medium, the ribosome will pause at the TAG codon in the mRNA. The orthogonal tRNA, charged with 4-EtPhe by the orthogonal aaRS, will then recognize the TAG codon and insert 4-EtPhe, allowing translation to continue and producing a full-length protein containing the ncAA.[1] In the absence of the ncAA, translation terminates at the TAG codon, resulting in a truncated, non-functional protein.

Diagram: Mechanism of Amber Codon Suppression The following diagram illustrates the molecular events at the ribosome during the incorporation of 4-Ethylphenylalanine (4-EtPhe) at a UAG stop codon.

Caption: Orthogonal aaRS charges suppressor tRNA with 4-EtPhe, which decodes the UAG codon.

Materials and Reagents

| Component | Description | Example Supplier |

| Expression Host | E. coli BL21(DE3) or similar strain lacking amber suppressor tRNAs.[10] | Novagen, NEB |

| Target Gene Plasmid | pET-based vector (e.g., pET28a) containing the gene of interest with a TAG codon at the desired site and an N- or C-terminal His-tag. | Customer-generated |

| Orthogonal Pair Plasmid | pEVOL-pylT-PylRS or a derivative engineered for 4-EtPhe. This plasmid typically carries an arabinose-inducible PylRS and a constitutive Pyl-tRNA.[8] | Addgene |

| Non-Canonical Amino Acid | 4-Ethyl-L-phenylalanine (4-EtPhe), high purity (>98%). | Sigma-Aldrich, Bachem |

| Media | LB Broth, Terrific Broth (TB), or Minimal Media (M9). | Difco, Sigma-Aldrich |

| Antibiotics | Kanamycin (for pET plasmid), Chloramphenicol (for pEVOL plasmid). | Sigma-Aldrich |

| Inducers | Isopropyl β-D-1-thiogalactopyranoside (IPTG), L-Arabinose. | Sigma-Aldrich |

| Protein Purification | Ni-NTA Agarose resin, imidazole, appropriate buffers (lysis, wash, elution). | Qiagen, GE Healthcare |

| Verification Reagents | SDS-PAGE reagents, anti-His antibody, secondary antibody, Western blot reagents, Mass Spectrometry services. | Bio-Rad, Thermo Fisher |

Experimental Workflow

The overall process involves preparing the plasmids, transforming the expression host, inducing protein expression in the presence of 4-EtPhe, and finally, purifying and verifying the target protein.

Diagram: Experimental Workflow This flowchart outlines the key stages from cell transformation to final protein analysis.

Caption: High-level overview of the 4-EtPhe incorporation protocol.

Detailed Protocol

Step 1: Transformation

-

Co-transform chemically competent E. coli BL21(DE3) cells with both the pET-based target plasmid and the pEVOL-4EtPhe plasmid.

-

Plate the transformation mixture on an LB agar plate containing Kanamycin (50 µg/mL) and Chloramphenicol (34 µg/mL).

-

Incubate overnight at 37°C.

Step 2: Starter Culture

-

Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing both antibiotics.

-

Grow overnight at 37°C with shaking (220 rpm).

Step 3: Expression Culture

-

The next day, use the starter culture to inoculate 1 L of Terrific Broth (TB) or M9 minimal media supplemented with antibiotics. Note: Minimal media can reduce background incorporation of natural amino acids but may result in lower yields.[4]

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Reduce the incubator temperature to 20°C and allow the culture to equilibrate for 20-30 minutes.

Step 4: Induction and Expression

-

Prepare a stock solution of 4-EtPhe (e.g., 100 mM in 1 M NaOH, then neutralize with HCl and filter sterilize).

-

Add 4-EtPhe to the culture to a final concentration of 1-2 mM.

-

Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the engineered aaRS.

-

Incubate for 15 minutes with shaking to allow for uptake of 4-EtPhe and expression of the synthetase.

-

Add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein from the pET plasmid.

-

As a negative control , set up an identical culture where no 4-EtPhe is added. This is crucial to validate that full-length protein expression is dependent on the ncAA.

-

Continue to incubate the cultures at 20°C for 16-20 hours with shaking.

Step 5: Protein Harvest and Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

Step 6: Verification of Incorporation

-

SDS-PAGE and Western Blotting:

-

Run samples from the purified protein fractions from both the "+ 4-EtPhe" and "- 4-EtPhe" (negative control) cultures on an SDS-PAGE gel.

-

Transfer the protein to a PVDF membrane and perform a Western blot using an anti-His antibody.

-

Expected Result: A strong band corresponding to the full-length protein should be visible only in the lane from the culture supplemented with 4-EtPhe. The negative control lane should show no band or a very faint band, confirming suppression is ncAA-dependent.

-

-

Mass Spectrometry:

-

For definitive confirmation, submit the purified protein for analysis by mass spectrometry (LC-MS/MS).[11][12]

-

Expected Result: Intact mass analysis should show a mass shift corresponding to the incorporation of 4-EtPhe (Molecular Weight: 179.23 g/mol ) in place of the amino acid it replaced (e.g., Phenylalanine, MW: 165.19 g/mol ). Peptide mapping via MS/MS will pinpoint the exact location of the incorporation.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Kanamycin Concentration | 50 µg/mL | For selection of the pET-based plasmid. |

| Chloramphenicol Concentration | 34 µg/mL | For selection of the pEVOL plasmid. |

| 4-EtPhe Concentration | 1 - 2 mM | Higher concentrations may be toxic; lower concentrations can limit yield. Optimization may be required. |

| L-Arabinose Concentration | 0.2% (w/v) | Induces expression of the orthogonal aaRS. |

| IPTG Concentration | 0.1 - 1.0 mM | Induces expression of the target protein. Lower concentrations can improve protein solubility. |

| Expression Temperature | 18 - 25 °C | Lower temperatures promote proper protein folding and can increase the yield of soluble protein. |

| Expression Time | 16 - 20 hours | Balances protein yield with potential degradation. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no yield of full-length protein | 1. Inefficient suppression. 2. Low expression of orthogonal pair. 3. ncAA toxicity or poor uptake. | 1. Increase 4-EtPhe concentration. Ensure the TAG codon is in a favorable context (purines in the +4 position can improve efficiency).[13] 2. Confirm pEVOL plasmid integrity. 3. Reduce 4-EtPhe concentration or shorten expression time. |

| High background expression (protein in -ncAA control) | 1. Contamination with natural amino acids. 2. "Leaky" expression. 3. Read-through of the stop codon. | 1. Use M9 minimal media to control amino acid pools. 2. Ensure tight regulation of promoters; use a glucose-containing medium before induction. 3. Some read-through is common; if high, consider a different TAG site or expression host.[4][10] |

| Insoluble Protein | 1. Expression temperature is too high. 2. High induction levels. 3. The ncAA perturbs folding. | 1. Lower the expression temperature (e.g., to 16-18°C). 2. Reduce the IPTG concentration (e.g., to 0.1 mM). 3. Choose a different site for incorporation, preferably a surface-exposed residue. |

References

-

Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion. (2012). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (2021). YouTube. Retrieved January 23, 2026, from [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers. Retrieved January 23, 2026, from [Link]

-

iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. (2023). NIH. Retrieved January 23, 2026, from [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The genetic incorporation of thirteen novel non-canonical amino acids. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design. (2009). PubMed. Retrieved January 23, 2026, from [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]

-

Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Protein Engineering Technology: Methods, Applications, and Advances in Biopharma. (n.d.). Creative Biostructure. Retrieved January 23, 2026, from [Link]

-

In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. (2025). Chemical Reviews - ACS Publications. Retrieved January 23, 2026, from [Link]

-

Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

In E.coli, mutation in Amber codon (UAG) suppression occur in tRNA genes that exist in multiple copies but in (UAA)& (UGA) 1 gene do this?why is so?. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Phenylalanyl-tRNA Synthetase β Subunit (Archaeal-like). (n.d.). AARS Online. Retrieved January 23, 2026, from [Link]

-

Conformational transition between four and five-stranded phenylalanine zippers determined by a local packing interaction. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Molecule of the Month: Aminoacyl-tRNA Synthetases. (n.d.). PDB-101. Retrieved January 23, 2026, from [Link]

-

(PDF) Protein Engineering Methods and Applications. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. (2018). MDPI. Retrieved January 23, 2026, from [Link]

-

Protein engineering for biotechnology and enzyme catalysis. (2024). YouTube. Retrieved January 23, 2026, from [Link]

-

Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

Sources

- 1. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 2. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Application Note: A Researcher's Guide to In Vivo Protein Labeling with 4-ethyl-L-phenylalanine

Introduction: Expanding the Proteomic Toolkit

The ability to site-specifically label proteins within a living cell has revolutionized our understanding of protein function, localization, and dynamics. Genetic Code Expansion (GCE) technology is at the forefront of this revolution, enabling the incorporation of non-canonical amino acids (ncAAs) with unique functionalities directly into the polypeptide chain.[1][2] This technique overcomes the limitations of traditional labeling methods, which often rely on the modification of naturally occurring amino acids like cysteine, leading to potential off-target effects and disruption of protein structure.

This application note provides a comprehensive guide to the use of 4-ethyl-L-phenylalanine (EtPhe) , a bio-inert ncAA, for in vivo protein labeling. EtPhe serves as a powerful tool for researchers as its ethyl group provides a minimal, yet distinct, chemical handle that is orthogonal to the native cellular machinery. This allows for highly specific downstream modifications and analysis without significantly perturbing the protein's natural state. We will delve into the underlying mechanism, provide detailed protocols for mammalian cell systems, and discuss key experimental design considerations to ensure robust and reproducible results.

The Principle of Orthogonal Translation

The site-specific incorporation of EtPhe is made possible by an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][2] This pair functions independently of the host cell's own translational machinery.[1][2]

Here's a breakdown of the key components:

-

Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to exclusively recognize and "charge" its partner tRNA with 4-ethyl-L-phenylalanine.[1] It possesses a modified active site that accommodates the ethyl group of EtPhe while rejecting endogenous amino acids like phenylalanine.[3]

-

Suppressor tRNA: This tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (TAG), which is introduced into the gene of interest at the desired labeling site.[4]

-

The Target Gene: The gene encoding the protein of interest must be mutated to include an in-frame amber (TAG) codon at the specific site where EtPhe is to be incorporated.[5]

When these components are introduced into a cell and 4-ethyl-L-phenylalanine is supplied in the culture medium, the engineered aaRS charges the suppressor tRNA with EtPhe.[4] The ribosome then reads the TAG codon and, instead of terminating translation, incorporates EtPhe into the growing polypeptide chain.[4]

Caption: Overall experimental workflow.

Potential Applications:

-

NMR Spectroscopy: The ethyl group provides a unique set of signals that can be used to probe the local environment of the labeled site.

-

X-ray Crystallography: The altered side chain can be used to phase crystallographic data or to understand the structural consequences of subtle modifications.

-

Probing Protein-Protein Interactions: While not a reactive handle, the steric bulk of the ethyl group can be used to map binding interfaces through systematic mutagenesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no full-length protein expression | - Inefficient transfection.- Low ncAA concentration or poor uptake.- Toxicity of the ncAA or expressed protein.- Suboptimal plasmid ratio. | - Optimize transfection reagent and protocol.- Increase ncAA concentration (e.g., up to 5 mM) or test different ncAA analogs.- Perform a cell viability assay; reduce expression time if necessary.- Titrate the ratio of p-ncAA to target plasmid (e.g., 1:1, 1:2). |

| High background in the negative control (-ncAA) | - The engineered synthetase is "leaky" and charges a natural amino acid.- Read-through of the TAG codon by endogenous tRNAs. | - Use a more specific, highly evolved synthetase/tRNA pair.- Ensure the use of a cell line with low nonsense suppression rates. |

| Protein is insoluble or forms inclusion bodies | - The ncAA incorporation has disrupted protein folding.- Overexpression of the target protein. | - Lower the expression temperature (if possible in your system).- Reduce the amount of target plasmid during transfection.- Test incorporation at a different, more solvent-exposed site. |

References

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health (NIH). Available at: [Link]

-

Amino acid. Wikipedia. Available at: [Link]

-

Genetic Code Expansion: Recent Developments and Emerging Applications. ACS Publications. Available at: [Link]

-

Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. National Institutes of Health (NIH). Available at: [Link]

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. National Institutes of Health (NIH). Available at: [Link]

-

Incorporation of non-canonical amino acids. PubMed Central. Available at: [Link]

-

Genetic Code Expansion: Recent Developments and Emerging Applications. PubMed Central. Available at: [Link]

-

Introduction: “Noncanonical Amino Acids”. ACS Publications. Available at: [Link]

-

Aminoacyl-tRNA Synthetases. PDB-101. Available at: [Link]

-

Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. National Institutes of Health (NIH). Available at: [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]

-

GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. Available at: [Link]

-

Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. Available at: [Link]

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. ResearchGate. Available at: [Link]

-

Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine. PubMed Central. Available at: [Link]

-

Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. ScienceDirect. Available at: [Link]

-

An Expanded Genetic Code In Mammalian Cells With A Functional Quadruplet Codon. National Institutes of Health (NIH). Available at: [Link]

-

L-Phenylalanine. PubChem. Available at: [Link]

-

Phenylalanine-tRNA aminoacylation is compromised by ALS/FTD-associated C9orf72 C4G2 repeat RNA. PubMed Central. Available at: [Link]

-

The Role of L Phenylalanine in Protein Synthesis. Wuxi Jinghai Amino Acid Co., Ltd. Available at: [Link]

-

Changing the living cell's chemical composition through the expansion of the genetic code. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]

- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-4-ethyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and target selectivity. This application note provides a comprehensive, experience-driven guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-ethyl-L-phenylalanine, a bulky and hydrophobic derivative of phenylalanine. We delve into the foundational principles of Fmoc-SPPS and address the specific challenges posed by sterically hindered and aggregation-prone residues. Detailed, step-by-step protocols for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are provided, along with expert insights into reaction optimization and troubleshooting. This guide is designed to equip researchers with the practical knowledge and validated methodologies required to successfully synthesize peptides incorporating 4-ethyl-L-phenylalanine and other challenging non-canonical amino acids.

Introduction: The Rationale for Incorporating 4-ethyl-L-phenylalanine

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on a solid support.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[2] The core of Fmoc-SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[3]

The introduction of non-canonical amino acids, such as 4-ethyl-L-phenylalanine, offers a versatile approach to fine-tuning the therapeutic properties of peptides. The ethyl group at the para position of the phenyl ring introduces both steric bulk and increased hydrophobicity. These modifications can influence peptide conformation, enhance metabolic stability by hindering enzymatic degradation, and modulate protein-protein interactions. However, these same properties present unique challenges during SPPS. The bulkiness of the side chain can sterically hinder the coupling reaction, while the hydrophobicity can promote inter-chain aggregation of the growing peptide, leading to incomplete reactions and difficult purifications.[4][5] This guide provides practical strategies to overcome these hurdles.

The Fmoc-SPPS Workflow: A Visual Overview

The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling, culminating in the cleavage and purification of the final product.

Sources

- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Proteins Containing Unnatural Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing unnatural amino acids (Uaas). The incorporation of Uaas opens up a vast landscape for protein engineering and therapeutic development, but it also introduces unique challenges in purification.[1][2] This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to help you navigate these challenges and achieve high-purity yields of your target protein.

I. The Landscape of Uaa Protein Purification: A General Workflow

The purification of proteins containing Uaas generally follows established chromatography principles, but with special considerations due to the unique physicochemical properties that Uaas can impart.[3] The overall workflow can be visualized as a multi-step process, with potential pitfalls at each stage.

Sources

Validation & Comparative

Verifying the Unseen: A Comparative Guide to Mass Spectrometry Analysis of 4-ethyl-L-phenylalanine Incorporation

The precise incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented possibilities in drug development, materials science, and fundamental biological research. The ability to introduce novel chemical functionalities, such as the ethyl group of 4-ethyl-L-phenylalanine (4-Et-Phe), enables the creation of proteins with enhanced therapeutic properties, novel catalytic activities, and bio-orthogonal handles for specific labeling. However, the success of these endeavors hinges on the rigorous verification of ncAA incorporation. This guide provides a comprehensive comparison of mass spectrometry-based methodologies to confirm the site-specific integration of 4-Et-Phe, offering researchers, scientists, and drug development professionals a detailed roadmap for robust and reliable analysis.

The Imperative of Verification: Why Mass Spectrometry?

The fidelity of ncAA incorporation is not absolute. Competition with endogenous amino acids and the efficiency of the orthogonal translation machinery can lead to heterogeneous protein populations.[1][2] Failure to accurately assess the extent and location of 4-Et-Phe incorporation can lead to misinterpretation of experimental results and the advancement of suboptimal protein candidates. Mass spectrometry (MS) stands as the gold standard for this verification due to its unparalleled sensitivity, specificity, and ability to provide definitive molecular-level information.[] High-resolution mass spectrometry (HRMS), in particular, can precisely measure the mass-to-charge ratio (m/z) of molecules, allowing for the confident identification of the mass shift associated with the incorporation of 4-Et-Phe in place of a canonical amino acid like phenylalanine.[4][5][6]

Strategic Approaches: A Comparative Overview

Two primary strategies dominate the landscape of proteomic analysis: bottom-up (or shotgun) proteomics and top-down proteomics.[7][8] Each offers distinct advantages and disadvantages for the confirmation of 4-Et-Phe incorporation.

| Strategy | Core Principle | Primary Advantages | Primary Limitations |

| Bottom-Up Proteomics | Analysis of peptides generated by proteolytic digestion of the target protein.[7][9] | High throughput, robust, well-established workflows, excellent for identifying the site of incorporation.[8] | Indirect protein inference, loss of information about co-occurring modifications on the intact protein.[9] |

| Top-Down Proteomics | Analysis of the intact protein without prior digestion.[10] | Provides a complete view of the proteoform, including the exact mass and any co-occurring modifications.[10] | Technically challenging for large or complex proteins, lower throughput, requires high-resolution instrumentation.[8] |

In-Depth Analysis: Methodologies and Experimental Workflows

Bottom-Up Proteomics: The Workhorse of Verification

Bottom-up proteomics is the most common approach for confirming ncAA incorporation due to its accessibility and the wealth of established protocols.[7][9] The fundamental workflow involves the enzymatic digestion of the protein of interest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.[11]

Caption: Bottom-up proteomics workflow for 4-Et-Phe confirmation.

-

Protein Isolation and Purification: Isolate the protein containing 4-Et-Phe from the expression system. Ensure high purity to minimize interference from contaminating proteins.

-

In-Solution or In-Gel Digestion:

-

In-Solution: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT or TCEP), and alkylate cysteine residues (with iodoacetamide) to prevent refolding.[12] Digest with a specific protease, typically trypsin, which cleaves C-terminal to arginine and lysine residues.[13]

-

In-Gel: If the protein is in a polyacrylamide gel, excise the band, destain, and perform the reduction, alkylation, and digestion steps within the gel matrix.[12][14]

-

-

Peptide Cleanup: Remove salts and detergents that can interfere with mass spectrometry analysis using a C18 solid-phase extraction method.[15]

-

LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase liquid chromatography.

-

Analyze the eluting peptides with a high-resolution mass spectrometer.[16] The instrument will perform an initial MS1 scan to determine the m/z of the precursor peptide ions.

-

Select precursor ions for fragmentation (MS/MS) using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[11][17]

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a custom protein sequence database that includes the sequence of the target protein with 4-Et-Phe at the expected position(s).[18] The mass of 4-Et-Phe (C11H15NO2, monoisotopic mass ≈ 193.1103 Da) will be used in the search instead of the canonical amino acid it replaced (e.g., Phenylalanine, C9H11NO2, monoisotopic mass ≈ 165.0789 Da).

-

Utilize proteomic software (e.g., MaxQuant, Proteome Discoverer, Skyline) to identify peptides and confidently localize the site of 4-Et-Phe incorporation based on the fragmentation pattern.[19]

-

-